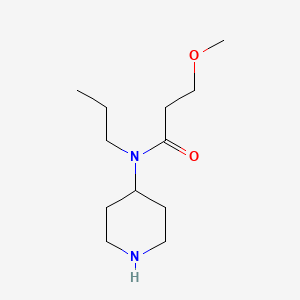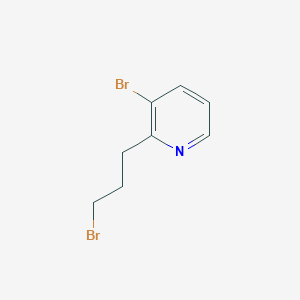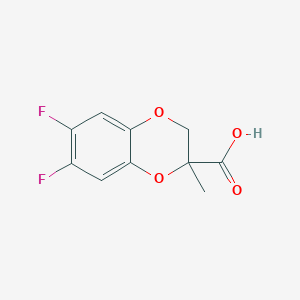
2-Amino-4,4-difluoro-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,4-difluoro-3-hydroxybutanoic acid is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of both amino and hydroxyl functional groups, as well as two fluorine atoms. These features make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-difluoro-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
For large-scale production, the method involving the formation of a Ni(II) complex with glycine Schiff base is often employed. This complex is alkylated with a fluorinated alkyl halide, followed by hydrolysis to obtain the target compound. This method is advantageous due to its scalability and the ability to recycle the chiral auxiliary used in the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,4-difluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-amino-4,4-difluoro-3-oxobutanoic acid, while reduction of the amino group can produce 2-amino-4,4-difluoro-3-hydroxybutane.
Applications De Recherche Scientifique
2-Amino-4,4-difluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism by which 2-Amino-4,4-difluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit enzyme activity by mimicking the natural substrate and binding to the active site, preventing the actual substrate from binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-hydroxybutanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4-Difluoro-2-hydroxybutanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications.
2-Amino-4,4,4-trifluoro-3-oxobutanoic acid: Contains an additional fluorine atom and a ketone group, leading to different chemical behavior.
Uniqueness
2-Amino-4,4-difluoro-3-hydroxybutanoic acid is unique due to its combination of amino, hydroxyl, and fluorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1251923-86-0 |
|---|---|
Formule moléculaire |
C4H7F2NO3 |
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
2-amino-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-3(6)2(8)1(7)4(9)10/h1-3,8H,7H2,(H,9,10) |
Clé InChI |
JAOZCNCICCFCIX-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


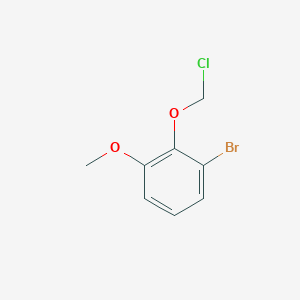
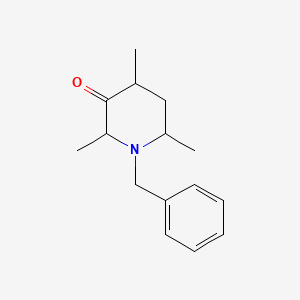



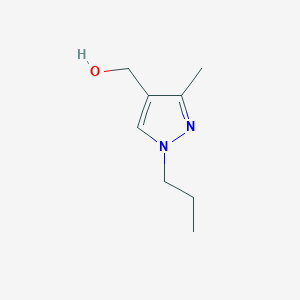
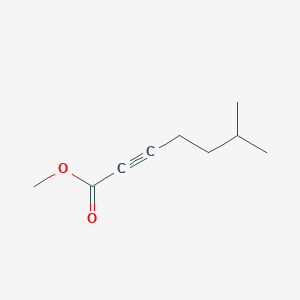
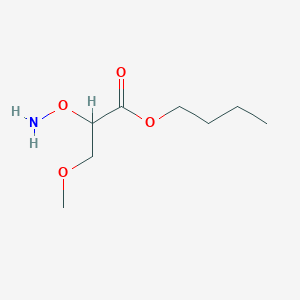
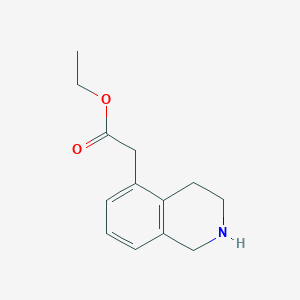

![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)
